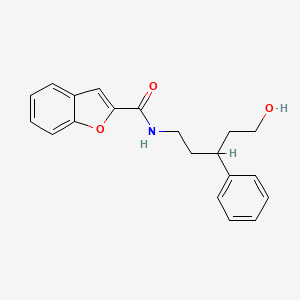

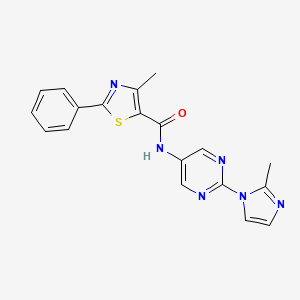

2-bromo-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-bromo-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzamide” is a complex organic compound . It is related to a class of compounds that have been studied for their anti-tubercular activity .

Synthesis Analysis

The synthesis of similar compounds involves the design and creation of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . These compounds were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using various techniques . Single crystals were developed for some of the most active compounds .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps . The exact reactions for “this compound” are not specified in the available resources.Applications De Recherche Scientifique

Synthesis and Structural Studies

The research into 2-bromo-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzamide contributes to the broader field of heterocyclic compounds, particularly focusing on pyrazole derivatives and their complex molecular interactions and structures. One study by Llamas-Saiz et al. (1999) explored the crystal structures of pyrazole N-substituted primary amides, including similar compounds, revealing insights into hydrogen-bond dimeric patterns significant for understanding the molecular architecture of benzamides and related derivatives [Llamas-Saiz et al., 1999].

Intermolecular Interactions and Derivative Synthesis

Saeed et al. (2020) reported on the synthesis, X-ray structure, Hirshfeld surface analysis, and DFT calculations of antipyrine derivatives closely related to the chemical structure . This research highlights the importance of N–H⋯O and C–H⋯O hydrogen bonds and π-interactions in stabilizing the molecular structure, offering potential pathways for synthesizing novel compounds with tailored properties [Saeed et al., 2020].

Novel Furo[3,2-e]pyrazolo[3,4-b]pyrazines Synthesis

Research by Kamal El‐Dean et al. (2018) involved synthesizing novel 6-functionalized-5-amino-3-methyl-1-phenyl-1H-furo[3,2-e]pyrazolo[3,4-b]pyrazines, highlighting a methodological advancement in creating heterocyclic compounds with potential pharmacological applications. This study underscores the versatility of halocarbonyl compounds in constructing complex heterocyclic structures [Kamal El‐Dean et al., 2018].

Heterocyclic Compound Synthesis and Reactivity

Research into the synthesis and reactivity of related heterocyclic compounds, like those by Hikem-Oukacha et al. (2011), provides a foundation for understanding the chemical behavior and synthetic possibilities of this compound. Such studies offer insights into novel synthesis pathways and the potential for creating diverse molecular structures with specific chemical properties [Hikem-Oukacha et al., 2011].

Orientations Futures

The future directions for the study of “2-bromo-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzamide” and similar compounds could involve further development and testing of their anti-tubercular activity . The molecular interactions of the derivatized conjugates in docking studies reveal their suitability for further development .

Propriétés

IUPAC Name |

2-bromo-N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrN3O2/c17-13-4-2-1-3-12(13)16(21)20-9-14-15(19-7-6-18-14)11-5-8-22-10-11/h1-8,10H,9H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBHCAPGLTJOHJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC2=NC=CN=C2C3=COC=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![12-Chloro-10-(morpholin-4-ylmethyl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B2676972.png)

![9-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3-oxa-9-azabicyclo[3.3.1]nonane](/img/structure/B2676975.png)

![methyl 2-[1-methyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2676983.png)

![6-chloro-N2-[3-chloro-4-(2,2,2-trifluoroethoxy)phenyl]pyridine-2,5-dicarboxamide](/img/structure/B2676985.png)

![cis-2,2-Dimethyltetrahydro-5H-1,3-dioxolo[4,5-c]pyrrole](/img/structure/B2676988.png)

![5-Tert-butyl-3-phenyl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine](/img/structure/B2676991.png)

![N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(pyridin-4-ylthio)acetamide](/img/structure/B2676994.png)